molecular formula C5H8N4S B8712368 Thiourea, N-(1-methyl-1H-pyrazol-3-yl)-

Thiourea, N-(1-methyl-1H-pyrazol-3-yl)-

Cat. No. B8712368
M. Wt: 156.21 g/mol
InChI Key: HEVBYYYVYXQHSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08017608B2

Procedure details

This material is prepared from 1-methyl-1H-pyrazol-3-ylamine following the procedure described for the preparation of (1H-pyrazol-3-yl)-thiourea (35a)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][C:4]([NH2:7])=[N:3]1.N1C=CC([NH:13][C:14](N)=[S:15])=N1>>[CH3:1][N:2]1[CH:6]=[CH:5][C:4]([NH:7][C:14]([NH2:13])=[S:15])=[N:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1N=C(C=C1)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1N=C(C=C1)NC(=S)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CN1N=C(C=C1)NC(=S)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.